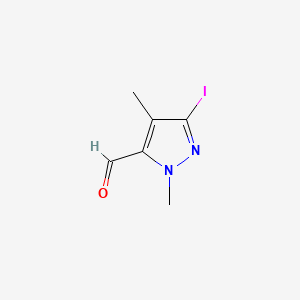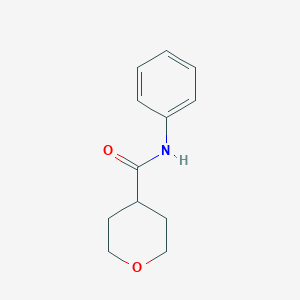
N-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyloxane-4-carboxamide is a compound that belongs to the class of carboxamides, which are widely recognized for their significant roles in organic and medicinal chemistry. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties
Vorbereitungsmethoden
The synthesis of N-phenyloxane-4-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often requires the activation of the carboxylic acid to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . The reaction typically involves the use of coupling reagents or catalysts to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
N-phenyloxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The amidation reaction, which is a key step in its synthesis, involves the reaction of a carboxylic acid with an amine to form the amide bond . Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as hydrochloric acid. The major products formed from these reactions are typically amides, which can further undergo modifications to yield various derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyloxane-4-carboxamide has been explored for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, carboxamide derivatives have shown promise as antifungal, antimicrobial, and anticancer agents . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development. Additionally, in the industrial sector, carboxamides are used in the production of various bioactive products and materials.
Wirkmechanismus
The mechanism of action of N-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamides are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By binding to the active site of the enzyme, the compound disrupts the normal metabolic processes, leading to the inhibition of pathogen growth. This mechanism is particularly relevant in the context of fungicidal and antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
N-phenyloxane-4-carboxamide can be compared with other similar compounds, such as benzoxazole and pyrimidine carboxamide derivatives. These compounds share structural similarities and exhibit comparable biological activities . this compound stands out due to its unique combination of the oxane and carboxamide moieties, which contribute to its distinct chemical properties and potential applications. Similar compounds include benzoxazole carboxamides, pyrimidine carboxamides, and other oxazole derivatives.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-15-9-7-10)13-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
InChI-Schlüssel |
VTWJCJZXNDZDID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
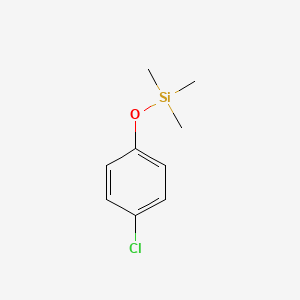
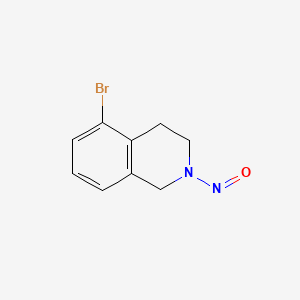

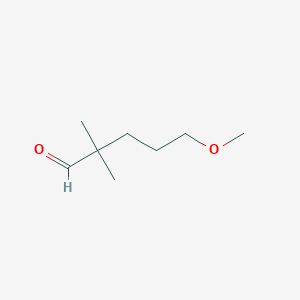
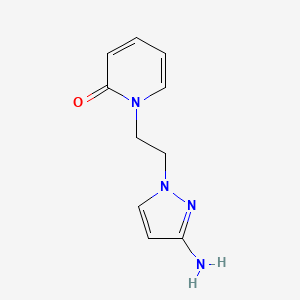


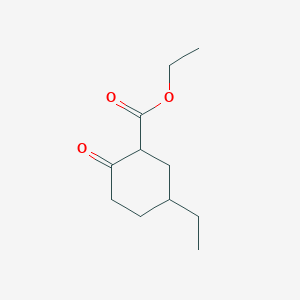
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)



